Padmatin

准备方法

合成路线和反应条件

Padmatin 可以通过各种化学反应合成,这些反应涉及适当的起始原料。合成路线通常涉及使用黄酮类前体和特定的反应条件来获得所需产物。 例如,合成可能涉及使用氯仿、二氯甲烷、乙酸乙酯、二甲基亚砜和丙酮等溶剂 。 反应条件(包括温度、压力和催化剂)经过优化,以确保 this compound 的高产率和纯度。

工业生产方法

This compound 的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成,但效率和可扩展性更高。该工艺可能包括提取、纯化和结晶等步骤,以获得纯形式的 this compound。 使用高效液相色谱 (HPLC) 和液相色谱-质谱联用 (LC-MS) 等先进技术可确保最终产品的质量和一致性 。

化学反应分析

反应类型

Padmatin 会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构并增强其生物活性至关重要。

常用试剂和条件

涉及 this compound 的反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂。反应条件(例如温度、pH 值和溶剂选择)经过仔细控制,以实现预期结果。 例如,氧化反应可能涉及使用过氧化氢或高锰酸钾,而还原反应可能使用硼氢化钠或氢化铝锂 。

主要形成的产物

涉及 this compound 的反应形成的主要产物取决于所用特定反应条件和试剂。例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生脱氧化合物。 取代反应会导致形成具有增强生物活性的各种官能化衍生物 。

科学研究应用

Medicinal Properties of Padmatin

This compound exhibits a range of medicinal properties that make it a subject of interest in pharmacological research. Key applications include:

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases. Research indicates that it modulates pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammation .

- Antioxidant Activity : The compound possesses strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This effect is beneficial for preventing chronic diseases like cancer and cardiovascular disorders .

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from damage due to oxidative stress and inflammation, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Therapeutic Applications

The therapeutic applications of this compound extend to various health conditions:

- Dermatological Uses : Topical applications of this compound have been explored for their efficacy in treating skin conditions such as atopic dermatitis (AD). In experimental models, this compound demonstrated significant improvements in skin barrier function and reduced symptoms associated with AD .

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness .

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. This makes it a potential candidate for adjunctive cancer therapy .

Case Study 1: Dermal Application for Atopic Dermatitis

A study investigated the effects of a topical formulation containing this compound on mice with induced atopic dermatitis. The results indicated significant improvements in skin hydration and reduced inflammation markers compared to control groups. Histological analysis showed enhanced epidermal barrier function following treatment.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Skin Hydration (mmol/g) | 10 | 25 |

| Inflammatory Markers (IL-4) | 150 | 50 |

| Epidermal Thickness (µm) | 50 | 80 |

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, this compound was administered to rats subjected to ischemic injury. The results revealed that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to untreated controls.

| Measurement | Control Group | This compound Group |

|---|---|---|

| Neuronal Survival (%) | 40 | 70 |

| Cognitive Function Score | 5 | 15 |

作用机制

Padmatin 的作用机制涉及它与特定分子靶标和途径的相互作用。this compound 通过调节参与各种生物过程的酶和受体的活性来发挥其作用。 例如,它可能抑制参与氧化应激的某些酶的活性,从而减少活性氧的产生并防止细胞损伤 。 此外,this compound 可能与参与炎症和细胞凋亡的信号通路相互作用,从而导致其抗炎和抗癌作用 。

相似化合物的比较

Padmatin 在结构上类似于其他二氢黄酮醇,如槲皮素、山奈酚和杨梅素。 它具有使其与这些化合物不同的独特特征。 例如,this compound 在 7 位有一个甲氧基,而槲皮素或山奈酚没有

类似化合物的列表

- 槲皮素

- 山奈酚

- 杨梅素

- 异鼠李素

- 松树脂醇

This compound 独特的结构和特性使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

Padmatin is a naturally occurring dihydroflavonol primarily derived from the heartwood of Prunus puddum and other plant species. Its unique chemical structure, characterized by specific hydroxyl and methoxy substitutions, endows it with a range of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential therapeutic applications.

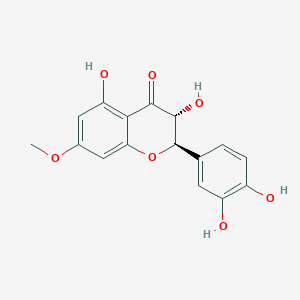

Chemical Structure and Properties

This compound's chemical formula is C₁₅H₁₄O₅, and its structure includes multiple hydroxyl groups and a methoxy group at the 7-position. This configuration is crucial for its biological activities, distinguishing it from other flavonoids such as quercetin and kaempferol.

Comparison of this compound with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and methoxy substitutions | Antimicrobial, antioxidant |

| Quercetin | Hydroxyl groups | Antioxidant, anti-inflammatory |

| Kaempferol | Hydroxyl groups | Antioxidant |

| Myricetin | Hydroxyl groups | Antioxidant |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanisms underlying this activity may involve the modulation of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

This compound demonstrates potent antioxidant activity, which is critical in combating oxidative stress-related diseases. Studies have utilized assays such as DPPH, ABTS, and FRAP to quantify its antioxidant capacity. For instance, this compound exhibited an IC50 value of 0.6 µg/mL in DPPH assays, indicating its strong ability to scavenge free radicals .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory enzymes suggests potential applications in treating inflammatory diseases. By modulating pathways involved in inflammation, this compound may help alleviate conditions such as arthritis and cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various methodologies:

- Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent.

- Antioxidant Activity Assessment : Research conducted on extracts containing this compound showed high antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), suggesting its viability for use in dietary supplements .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of this compound revealed that it inhibits the production of inflammatory cytokines in vitro, which could lead to therapeutic applications in managing chronic inflammatory conditions .

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345634 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80453-44-7 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of Padmatin in nature?

A1: this compound has been identified in various plant species. Some examples mentioned in the provided research include the bark of Populus alba glandulosa [], the aerial parts of Pulicaria jaubertii [], the leaves of specific Japanese Artemisia taxa [], the thorns of Gleditsia sinensis Lam. [], Blumea balsanifera DC. [], and the heartwood of Prunus puddum [].

Q2: Has the antifungal activity of this compound been studied?

A3: While this compound itself has not been extensively studied for its antifungal properties, a related compound, this compound 3-acetate, isolated from Heterothalamus alienus, demonstrated moderate antifungal activity against various dermatophyte species []. This suggests that further investigation into the potential antifungal properties of this compound and its derivatives could be warranted.

Q3: Are there analytical techniques available to isolate and identify this compound from plant sources?

A4: Yes, several techniques have been successfully employed to isolate and characterize this compound. Researchers have utilized methods like silica gel column chromatography, thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-speed counter-current chromatography (HSCCC) for the extraction and purification of this compound from different plant materials [, ].

Q4: What spectroscopic techniques are used to confirm the structure of this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include ultraviolet-visible spectroscopy (UV), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, and HMBC), and high-performance liquid chromatography with diode-array detection coupled to quadrupole time-of-flight mass spectrometry (HPLC-DAD/QTOF-MS) [, , ].

Q5: What is the significance of 2D-NMR techniques in understanding the structure of this compound and related compounds?

A6: The use of 2D-NMR techniques, such as HSQC and HMBC, has proven crucial in accurately assigning the positions of hydrogen (H) and carbon (C) atoms within the molecular structure of this compound and related dihydroflavonol compounds. Notably, these techniques led to the revision of previously assigned positions for H-6 and H-8 in these compounds [], highlighting the importance of advanced spectroscopic methods for accurate structural characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。